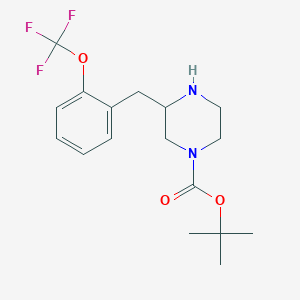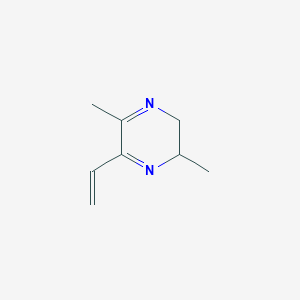![molecular formula C14H23NO4S B12611199 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione CAS No. 873012-04-5](/img/structure/B12611199.png)
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of hydroxybutoxy and hydroxypentyl groups attached to a pyridine ring, which is further modified by a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with 4-hydroxybutyl and 5-hydroxypentyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity of the final product.
化学反应分析
Types of Reactions
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the thione group may produce thiols.
科学研究应用
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxy and thione groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxybutoxy)pyridine-2(1H)-thione
- 1-[(5-Hydroxypentyl)oxy]pyridine-2(1H)-thione
- 3-(4-Hydroxybutoxy)-1-[(5-methoxypentyl)oxy]pyridine-2(1H)-thione
Uniqueness
The uniqueness of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione lies in its dual hydroxyalkoxy substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility, reactivity, and potential for diverse applications compared to similar compounds with single substitutions.
属性
CAS 编号 |
873012-04-5 |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.40 g/mol |
IUPAC 名称 |
3-(4-hydroxybutoxy)-1-(5-hydroxypentoxy)pyridine-2-thione |
InChI |
InChI=1S/C14H23NO4S/c16-9-2-1-4-12-19-15-8-6-7-13(14(15)20)18-11-5-3-10-17/h6-8,16-17H,1-5,9-12H2 |
InChI 键 |
JKQHCLDVJFXZIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=S)C(=C1)OCCCCO)OCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


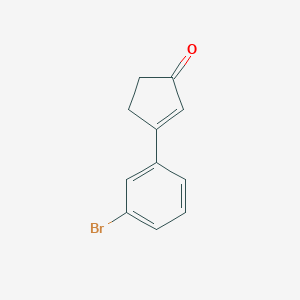
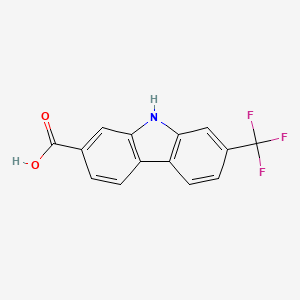
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

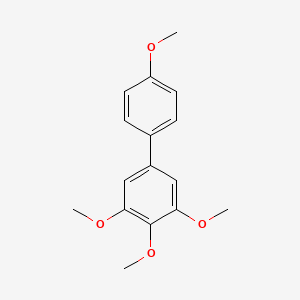
silane](/img/structure/B12611139.png)
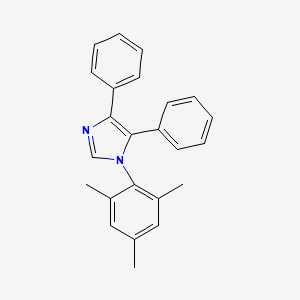

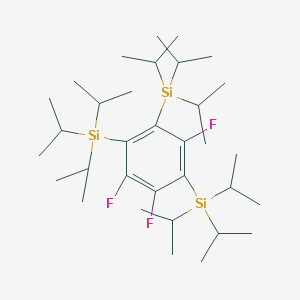
![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)

